molecular formula C26H18F3NO5 B4042591 1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate

1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate

Cat. No.: B4042591
M. Wt: 481.4 g/mol
InChI Key: QYIVACGYKFJDJF-UHFFFAOYSA-N
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Description

1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C26H18F3NO5 and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.11370716 g/mol and the complexity rating of the compound is 837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into compounds related to 1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate has focused on their synthesis, characterization, and the exploration of their unique properties. For instance, studies on similar compounds have looked into the autocatalytic radical ring opening under aerobic conditions, highlighting the formation of novel oxygen adducts and suggesting potential pathways for exploring the reactivity and synthesis of related compounds (Wimalasena et al., 2001).

Crystal Structure Analysis

Crystal and molecular structure analyses have been performed on closely related compounds to understand their structural characteristics. For example, the structure of 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one was characterized by X-ray single crystal diffraction, revealing insights into the NH-tautomeric form and stabilization mechanisms through intramolecular hydrogen bonds (Kataeva et al., 2002).

Application in Organic Synthesis

Research has also been directed toward the application of similar compounds in the synthesis of saturated isoindole-fused heterocycles, demonstrating the versatility of these compounds in organic synthesis. The reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with various amines showcases the potential to generate a wide array of diastereomeric isoindolo derivatives, enriching the toolkit available for the construction of complex molecular architectures (Stájer et al., 2002).

Exploration of Luminescent Properties

The synthesis and investigation of luminescent properties of novel Eu3+ heterocyclic beta-diketonate complexes with bidentate nitrogen donors have been reported, underlining the potential of related compounds in the development of materials with enhanced optical properties. These studies provide a foundation for future research into the photophysical characteristics of similar compounds (Biju et al., 2006).

Analytical Applications

In addition to synthetic applications, derivatives of this compound have been explored for their potential as analytical reagents. For example, 1-phenyl-3-methyl-4-benzoylpyrazol-5-one has been studied for the detection and solvent extraction of metal ions, suggesting the utility of structurally related compounds in analytical chemistry (Mirza & Nwabue, 1981).

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]isoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3NO5/c1-2-21(22(31)15-8-4-3-5-9-15)35-25(34)16-12-13-17-18(14-16)24(33)30(23(17)32)20-11-7-6-10-19(20)26(27,28)29/h3-14,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIVACGYKFJDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.